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Compound of Interest

Compound Name: 4-Bromobenzo[d]thiazol-2(3H)-one

Cat. No.: B1602174 Get Quote

Technical Guide: 4-Bromobenzo[d]thiazol-2(3H)-
one
For the attention of: Researchers, scientists, and drug development professionals.

This document provides available chemical data for 4-Bromobenzo[d]thiazol-2(3H)-one. Due

to the limited availability of in-depth experimental and biological data for this specific compound

in publicly accessible literature, this guide provides a comprehensive overview of its

constitutional isomer, 6-Bromobenzo[d]thiazol-2(3H)-one, as a representative model for this

class of compounds. The data presented for the 6-bromo isomer, including synthesis,

derivatization, and biological activity, is based on published research and serves to illustrate the

potential applications and experimental workflows relevant to brominated benzothiazolones.

Chemical Identification: 4-Bromobenzo[d]thiazol-
2(3H)-one
While comprehensive studies on 4-Bromobenzo[d]thiazol-2(3H)-one are scarce, its

fundamental identifiers are established.
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Identifier Value

CAS Number 73443-85-3

IUPAC Name 4-bromo-2,3-dihydro-1,3-benzothiazol-2-one

Synonyms
4-Bromobenzo[d]thiazol-2-ol, 4-Bromo-2(3H)-

benzothiazolone

Molecular Formula C₇H₄BrNOS

Molecular Weight 230.08 g/mol

In-Depth Focus: 6-Bromobenzo[d]thiazol-2(3H)-one
and its Derivatives
The following sections detail the synthesis and biological evaluation of 6-Bromobenzo[d]thiazol-

2(3H)-one and its 1,2,3-triazole derivatives, based on the findings from Nagavelli et al. (2016).

[1]

Synthesis and Derivatization Workflow
The synthetic strategy involves the initial preparation of the 6-bromobenzo[d]thiazol-2(3H)-one

core, followed by its derivatization to produce a library of 1,2,3-triazole hybrids via a copper-

catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction.[1]
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Step 1: Core Synthesis

Step 2: One-Pot Derivatization (Click Chemistry)

2-Amino-5-bromobenzenethiol (1)

6-Bromobenzo[d]thiazol-2(3H)-one (2)

  COCl₂ (Phosgene)
  Toluene, rt, 4h

Compound (2)

Target Triazole Derivatives (3a-j)

  CuI, THF
  rt, 8-10h

Aryl Azides (ArN₃)

  CuI, THF
  rt, 8-10h

Propargyl Bromide

  CuI, THF
  rt, 8-10h

Click to download full resolution via product page

Caption: Synthetic pathway for 6-bromobenzo[d]thiazol-2(3H)-one and its triazole derivatives.

Experimental Protocols
2.2.1 Synthesis of 6-bromobenzo[d]thiazol-2(3H)-one (Compound 2)[1]

To a solution of 2-amino-5-bromobenzenethiol (1) in toluene, add phosgene (COCl₂).

Stir the reaction mixture at room temperature for 4 hours.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, the solvent is removed under reduced pressure.
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The resulting crude product is purified, typically by recrystallization, to yield the pure 6-

bromobenzo[d]thiazol-2(3H)-one (2).

2.2.2 General Procedure for Synthesis of 1,2,3-Triazole Derivatives (3a-j)[1] This procedure

describes a one-pot reaction for generating the final hybrid molecules.

To a solution of 6-bromobenzo[d]thiazol-2(3H)-one (2), propargyl bromide, and a selected

aryl azide in tetrahydrofuran (THF), add Copper(I) iodide (CuI) as a catalyst.

Stir the reaction mixture at room temperature for 8-10 hours.

The reaction progress is monitored by TLC.

After completion, the reaction mixture is worked up by adding water and extracting the

product with a suitable organic solvent (e.g., ethyl acetate).

The combined organic layers are dried over anhydrous sodium sulfate and concentrated in

vacuo.

The crude product is purified by column chromatography to afford the desired triazole

derivatives (3a-j).

Biological Activity Data
The synthesized triazole derivatives of 6-bromobenzo[d]thiazol-2(3H)-one were evaluated for

their in vitro cytotoxic and antibacterial activities.[1]

2.3.1 In Vitro Cytotoxicity The compounds were tested against two human cancer cell lines,

MCF-7 (breast) and HeLa (cervical), using the MTT assay. Cisplatin was used as the standard

reference drug.[1]
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Compound R Group IC₅₀ (µM) vs. MCF-7 IC₅₀ (µM) vs. HeLa

3a Phenyl 15.4 ± 0.13 18.2 ± 0.11

3b 4-Fluorophenyl 13.1 ± 0.24 16.5 ± 0.18

3c 4-Chlorophenyl 11.5 ± 0.11 14.1 ± 0.21

3d 4-Bromophenyl 10.2 ± 0.15 13.5 ± 0.14

3e 4-Nitrophenyl 8.1 ± 0.18 9.2 ± 0.25

3f 4-Methylphenyl 8.9 ± 0.21 10.8 ± 0.16

3g 4-Butylphenyl 12.6 ± 0.16 15.4 ± 0.19

Cisplatin - 7.5 ± 0.12 8.8 ± 0.15

IC₅₀ values are represented as mean ± standard deviation.

2.3.2 Antibacterial Activity The antibacterial properties of the compounds were assessed

against various bacterial strains, with Streptomycin used as the positive control. The data is

presented as the zone of inhibition in millimeters.[1]

Compound S. pyogenes S. aureus K. pneumoniae P. aeruginosa

3a 12 14 11 13

3b 14 15 13 14

3c 18 19 17 18

3d 17 18 16 17

3e 15 16 14 15

3f 13 14 12 13

3g 14 15 13 14

Streptomycin 20 22 19 21

Values represent the diameter of the inhibition zone (mm).
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Biological Assay Protocols
2.4.1 MTT Assay for Cytotoxicity[1]

Human cancer cell lines (MCF-7 and HeLa) are seeded in 96-well plates at a density of 5 ×

10³ cells per well and incubated for 24 hours.

The cells are then treated with various concentrations of the test compounds and incubated

for an additional 48 hours.

After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4

hours at 37°C.

The medium is removed, and 150 µL of DMSO is added to each well to dissolve the

formazan crystals.

The absorbance is measured at 570 nm using a microplate reader.

The percentage of cell viability is calculated, and the IC₅₀ value (the concentration required

to inhibit 50% of cell growth) is determined from dose-response curves.

2.4.2 Antibacterial Screening (Agar Well Diffusion Method)[1]

Bacterial strains are cultured in nutrient broth for 24 hours.

Muller-Hinton agar plates are prepared and uniformly inoculated with the respective bacterial

cultures.

Wells (6 mm diameter) are created in the agar plates using a sterile borer.

A fixed concentration (e.g., 100 µg/mL) of each test compound dissolved in a suitable solvent

(like DMSO) is added to the wells.

Streptomycin is used as a positive control, and the solvent (DMSO) is used as a negative

control.

The plates are incubated at 37°C for 24 hours.
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The antibacterial activity is determined by measuring the diameter of the zone of inhibition

around each well.

Conclusion
While 4-Bromobenzo[d]thiazol-2(3H)-one is a defined chemical entity, it remains a sparsely

studied molecule. In contrast, its isomer, 6-Bromobenzo[d]thiazol-2(3H)-one, serves as a

valuable scaffold for developing novel therapeutic agents. As demonstrated, derivatization of

the 6-bromo core into triazole hybrids yields compounds with significant cytotoxic activity

against breast and cervical cancer cell lines and notable antibacterial activity against both

Gram-positive and Gram-negative bacteria.[1] Specifically, derivatives containing electron-

withdrawing groups (e.g., 4-nitrophenyl) showed the most potent anticancer effects, while

halogenated phenyl derivatives exhibited the strongest antibacterial properties.[1] These

findings underscore the potential of the brominated benzothiazolone core in medicinal

chemistry and provide a solid foundation for future drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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